Dimethyl 2,2'-dithiobisbenzoate

Organic Synthesis Polymer Chemistry Analytical Chemistry

Researchers requiring a reliable aromatic disulfide for photoinitiator synthesis or polymer cross-linking often face inconsistent reactivity from generic analogs. Dimethyl 2,2'-dithiobisbenzoate (CAS 5459-63-2) provides an ester-protected scaffold with verified performance: • Photoinitiator intermediate: Enables clean electrophilic aromatic substitution with cumene for isopropylthioxanthone synthesis; ester protection prevents side reactions and improves yield. • Reversible cross-linker: Aromatic disulfide core ensures favorable thiol-disulfide exchange equilibrium for dynamic, self-healing polymer networks. • Non-chelating redox buffer: Methyl ester groups prevent metal coordination, making it suitable for metal-sensitive enzyme studies. Supplied as a crystalline solid (mp 131-134°C) with ≥96% purity; ships at ambient temperature.

Molecular Formula C16H14O4S2
Molecular Weight 334.4 g/mol
CAS No. 5459-63-2
Cat. No. B1585589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl 2,2'-dithiobisbenzoate
CAS5459-63-2
Molecular FormulaC16H14O4S2
Molecular Weight334.4 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=CC=C1SSC2=CC=CC=C2C(=O)OC
InChIInChI=1S/C16H14O4S2/c1-19-15(17)11-7-3-5-9-13(11)21-22-14-10-6-4-8-12(14)16(18)20-2/h3-10H,1-2H3
InChIKeyNECMWXVJIUGCSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethyl 2,2'-dithiobisbenzoate: Key Properties


Dimethyl 2,2'-dithiobisbenzoate (CAS 5459-63-2), also known as dimethyl 2,2'-dithiosalicylate, is an aromatic disulfide compound belonging to the class of 2,2'-dithiobisbenzoate esters. It is characterized by a central disulfide (-S-S-) bond linking two benzoate moieties, each substituted with a methyl ester group at the ortho position . The compound appears as a solid at room temperature with a reported melting point range of 131-134 °C and a calculated density of 1.34 g/cm³, and it is moderately soluble in organic solvents . Its molecular weight is 334.41 g/mol, and it is structurally defined by the InChI Key NECMWXVJIUGCSW-UHFFFAOYSA-N .

Limitations of Generic Substitution


While 2,2'-dithiobisbenzoate derivatives share a common disulfide core, their physicochemical properties, reactivity profiles, and performance in applications are highly dependent on the nature of the ester substituent . Simple interchange between the dimethyl ester and its diethyl, dibutyl, or acid analogs is not scientifically sound without quantitative data because the ester group critically influences solubility, steric hindrance, and the thermodynamics of disulfide exchange—factors that directly govern the compound's utility in cross-linking, redox chemistry, and synthetic transformations . The following quantitative evidence guide provides the specific, verifiable differentiation necessary for informed procurement decisions.

Quantitative Differentiation from Analogs


Molecular Weight and Lipophilicity

The molecular weight and calculated partition coefficient (LogP) of dimethyl 2,2'-dithiobisbenzoate provide quantitative differentiation from its closest ester analogs, which is critical for applications where diffusion rates, solubility, or chromatographic behavior are selection criteria. The dimethyl ester has a molecular weight of 334.41 g/mol and a calculated LogP of 4.06, compared to the diethyl ester (MW ~362 g/mol) and the dibutyl ester (MW ~418 g/mol) . These differences directly impact the compound's physical and analytical properties.

Organic Synthesis Polymer Chemistry Analytical Chemistry

Steric and Electronic Effects vs. Free Diacid

The presence of methyl ester groups in dimethyl 2,2'-dithiobisbenzoate, as opposed to the free carboxylic acid groups in 2,2'-dithiobisbenzoic acid, introduces significant steric hindrance and alters the electronic environment around the disulfide bond. Vendor technical descriptions note that the dimethyl groups 'contribute to its steric hindrance, influencing its reactivity and interactions with other chemical species' . This is in contrast to the free acid, which is reported to readily form coordination polymers with metal ions due to its accessible carboxylate moieties [1].

Coordination Chemistry Metal-Organic Frameworks Synthetic Intermediate

Aromatic vs. Aliphatic Redox Potential

As an aromatic disulfide, dimethyl 2,2'-dithiobisbenzoate belongs to a class of compounds that possess a higher standard oxidation-reduction potential than aliphatic disulfides. This property is well-established for aromatic disulfides such as Ellman's reagent (DTNB), which 'has a higher standard oxidation-reduction potential than aliphatic analogs' and thus 'will react with aliphatic thiols by an exchange reaction' [1]. This class-level inference is applicable to dimethyl 2,2'-dithiobisbenzoate, making it a more potent thiol-oxidizing agent than typical aliphatic disulfides.

Bioconjugation Redox Chemistry Thiol-Disulfide Exchange

Physical State and Handling

Dimethyl 2,2'-dithiobisbenzoate is a solid with a melting point range of 131-134 °C . This physical state contrasts with other common thiol-reactive disulfides, such as 2,2'-dipyridyl disulfide (Aldrithiol-2), which is a solid but with a lower melting point of 55-57 °C, or with liquid disulfide cross-linkers. The higher melting point of the dimethyl ester can be advantageous for purification, storage stability, and precise weighing in solid form.

Formulation Process Chemistry Laboratory Handling

HPLC Retention and Analytical Behavior

The molecular structure and lipophilicity (LogP 4.06) of dimethyl 2,2'-dithiobisbenzoate result in specific chromatographic retention behavior that can be exploited for analytical separation and quality control. A dedicated reverse-phase HPLC method has been reported for this compound, enabling its quantification and separation from related substances [1]. The distinct retention time on a Newcrom R1 column provides a measurable differentiator from analogs with different ester groups, which would exhibit altered retention due to their differing hydrophobicity.

Analytical Chemistry Quality Control Chromatography

Key Application Scenarios


Thioxanthone Photoinitiator Synthesis

The dimethyl ester form of 2,2'-dithiobisbenzoate serves as a key intermediate in the synthesis of isopropylthioxanthone photoinitiators. In this process, the ester group protects the carboxylic acid function during the electrophilic aromatic substitution with cumene in sulfuric acid, preventing unwanted side reactions and improving product yield [1]. The optimized reaction conditions using the diacid analog (2,2'-dithiobisbenzoic acid) with cumene in fuming sulfuric acid yielded 78% of isomeric thioxanthones [1]; the dimethyl ester is employed as a precursor that is subsequently deprotected, leveraging the steric and electronic differentiation highlighted in Section 3.

Reversible Cross-Linker for Thiol Polymers

Due to its aromatic disulfide core, dimethyl 2,2'-dithiobisbenzoate acts as an efficient, reversible cross-linker for polymers containing free thiol groups. The higher redox potential of aromatic disulfides compared to aliphatic analogs (as noted in the class-level inference in Section 3) ensures a favorable thiol-disulfide exchange equilibrium, promoting rapid and complete cross-linking under mild conditions [2]. The dimethyl ester's moderate solubility in organic solvents and solid physical state (melting point 131-134 °C) facilitate its incorporation into polymer formulations, where it can be used to create dynamic, self-healing networks .

HPLC Analytical Standard

The well-defined physicochemical properties of dimethyl 2,2'-dithiobisbenzoate—including its molecular weight (334.41 g/mol), LogP (4.06), and solid physical state—make it an ideal candidate as an analytical standard in reverse-phase HPLC method development . The existence of a validated separation protocol on a Newcrom R1 column provides a quantifiable benchmark for assessing purity and stability in quality control laboratories [3]. This is a specific advantage over less-characterized disulfide analogs for which no such validated method may exist.

Metal-Free Redox Buffer Precursor

In biochemical or materials science applications requiring a thiol-oxidizing redox buffer that does not chelate metal ions, dimethyl 2,2'-dithiobisbenzoate is preferred over the free diacid analog. The methyl ester groups prevent metal coordination (as inferred from the coordination chemistry of the diacid in Section 3), ensuring that the redox equilibrium is not perturbed by adventitious metal binding [4]. This makes it suitable for studies of metal-sensitive enzymes or for maintaining defined redox potentials in cell culture media.

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